REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C[O:12]S([O-])(=O)=O.CC1C=CC=C2C=1N=C1C(C=CC=C1)=[NH+]2.C(O)(=O)C.O.NN>O.[Ni]>[OH:4][C:3]1[C:5]([OH:12])=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
9-methylphenazinium methylsulphate
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].CC=1C=CC=C2[NH+]=C3C=CC=CC3=NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture is maintained for 4 hours under vigorous stirring
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is evaporated to 10 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
TEMPERATURE
|
Details
|
After cooling the
|
Type
|
CUSTOM
|
Details
|
precipitated desired product
|
Type
|
CUSTOM
|
Details
|
is crystallized by a mixture of water and ethanol in the ratio of 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 861.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |